5-Nitro-N-(tetrahydro-furan-2-ylmethyl)-N'-p-tolyl-pyrimidine-2,4,6-triamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Nitro-N-(tetrahydro-furan-2-ylmethyl)-N'-p-tolyl-pyrimidine-2,4,6-triamine, also known as PNU-159682, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound has shown promising results in various preclinical studies, and its mechanism of action has been studied in detail.
Mechanism of Action
The mechanism of action of 5-Nitro-N-(tetrahydro-furan-2-ylmethyl)-N'-p-tolyl-pyrimidine-2,4,6-triamine involves the inhibition of dihydrofolate reductase (DHFR), an enzyme that is involved in the synthesis of DNA and RNA. DHFR inhibitors have been used as anticancer and antimicrobial agents for many years. 5-Nitro-N-(tetrahydro-furan-2-ylmethyl)-N'-p-tolyl-pyrimidine-2,4,6-triamine has been shown to be a potent inhibitor of DHFR, with an IC50 value of 1.4 nM.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-Nitro-N-(tetrahydro-furan-2-ylmethyl)-N'-p-tolyl-pyrimidine-2,4,6-triamine have been studied in various preclinical models. In cancer cell lines, 5-Nitro-N-(tetrahydro-furan-2-ylmethyl)-N'-p-tolyl-pyrimidine-2,4,6-triamine has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of cell growth. In addition, 5-Nitro-N-(tetrahydro-furan-2-ylmethyl)-N'-p-tolyl-pyrimidine-2,4,6-triamine has been shown to inhibit the growth of Mycobacterium tuberculosis by disrupting folate metabolism. 5-Nitro-N-(tetrahydro-furan-2-ylmethyl)-N'-p-tolyl-pyrimidine-2,4,6-triamine has also been shown to inhibit the growth of Plasmodium falciparum by inhibiting DHFR.
Advantages and Limitations for Lab Experiments
One of the advantages of 5-Nitro-N-(tetrahydro-furan-2-ylmethyl)-N'-p-tolyl-pyrimidine-2,4,6-triamine is its potency as a DHFR inhibitor. This makes it a useful tool for studying the role of DHFR in various biological processes. In addition, 5-Nitro-N-(tetrahydro-furan-2-ylmethyl)-N'-p-tolyl-pyrimidine-2,4,6-triamine has been shown to have good pharmacokinetic properties, making it a potential candidate for further development as a therapeutic agent.
One of the limitations of 5-Nitro-N-(tetrahydro-furan-2-ylmethyl)-N'-p-tolyl-pyrimidine-2,4,6-triamine is its potential toxicity. DHFR inhibitors can cause toxicity by disrupting folate metabolism, which is essential for the production of new cells. In addition, 5-Nitro-N-(tetrahydro-furan-2-ylmethyl)-N'-p-tolyl-pyrimidine-2,4,6-triamine has been shown to have low solubility in water, which can make it difficult to work with in certain experimental settings.
Future Directions
There are several potential future directions for research on 5-Nitro-N-(tetrahydro-furan-2-ylmethyl)-N'-p-tolyl-pyrimidine-2,4,6-triamine. One area of interest is the development of 5-Nitro-N-(tetrahydro-furan-2-ylmethyl)-N'-p-tolyl-pyrimidine-2,4,6-triamine analogs with improved solubility and selectivity for DHFR. Another area of interest is the use of 5-Nitro-N-(tetrahydro-furan-2-ylmethyl)-N'-p-tolyl-pyrimidine-2,4,6-triamine as a tool for studying the role of DHFR in various biological processes, such as cancer cell growth and microbial infection. Finally, there is potential for further development of 5-Nitro-N-(tetrahydro-furan-2-ylmethyl)-N'-p-tolyl-pyrimidine-2,4,6-triamine as a therapeutic agent for cancer, tuberculosis, and malaria.
Synthesis Methods
The synthesis of 5-Nitro-N-(tetrahydro-furan-2-ylmethyl)-N'-p-tolyl-pyrimidine-2,4,6-triamine involves the reaction of 4-nitrophenylhydrazine with 2,4,6-trichloropyrimidine in the presence of potassium carbonate. The resulting intermediate is then reacted with p-tolualdehyde in the presence of tetrahydrofuran to obtain the final product. The purity of the compound can be improved by recrystallization from methanol.
Scientific Research Applications
5-Nitro-N-(tetrahydro-furan-2-ylmethyl)-N'-p-tolyl-pyrimidine-2,4,6-triamine has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the growth of various cancer cell lines, including ovarian, lung, and breast cancer cells. In addition, it has been shown to inhibit the growth of Mycobacterium tuberculosis, the bacterium that causes tuberculosis. 5-Nitro-N-(tetrahydro-furan-2-ylmethyl)-N'-p-tolyl-pyrimidine-2,4,6-triamine has also been studied for its potential use in the treatment of malaria, as it has been shown to inhibit the growth of Plasmodium falciparum, the parasite that causes malaria.
properties
IUPAC Name |
4-N-(4-methylphenyl)-5-nitro-2-N-(oxolan-2-ylmethyl)pyrimidine-2,4,6-triamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N6O3/c1-10-4-6-11(7-5-10)19-15-13(22(23)24)14(17)20-16(21-15)18-9-12-3-2-8-25-12/h4-7,12H,2-3,8-9H2,1H3,(H4,17,18,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEQYPXFNFQCPLQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC(=NC(=C2[N+](=O)[O-])N)NCC3CCCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Nitro-N-(tetrahydro-furan-2-ylmethyl)-N'-p-tolyl-pyrimidine-2,4,6-triamine |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.